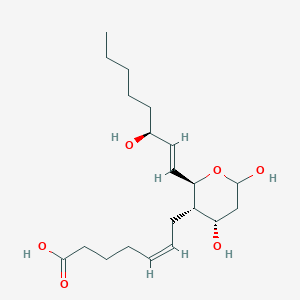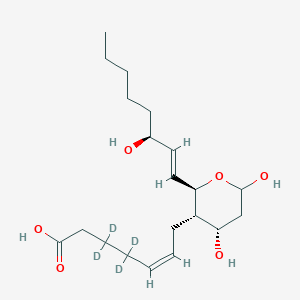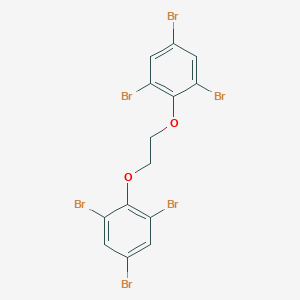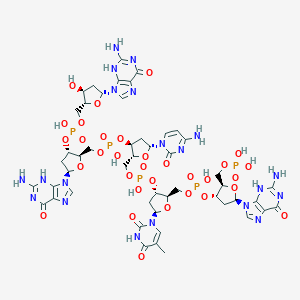
SM30 Protein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SM30 protein is a type of protein that has been identified in various marine organisms. It is a highly conserved protein that is involved in multiple biological processes, including embryonic development, tissue regeneration, and immune response. In recent years, SM30 protein has gained significant attention in the scientific community due to its potential applications in various fields, including biotechnology, medicine, and environmental science.
作用機序
The exact mechanism of action of SM30 protein is not fully understood. However, it has been shown to interact with various cellular components, including DNA, RNA, and proteins. SM30 protein has also been shown to activate various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are involved in multiple biological processes, including cell proliferation, differentiation, and survival.
生化学的および生理学的効果
SM30 protein has been shown to have various biochemical and physiological effects. In vitro studies have shown that SM30 protein can induce cell proliferation and differentiation in various cell types, including stem cells and cancer cells. SM30 protein has also been shown to have anti-inflammatory and immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells. In vivo studies have shown that SM30 protein can promote tissue regeneration and wound healing in various animal models.
実験室実験の利点と制限
The use of SM30 protein in lab experiments has several advantages. It is a highly conserved protein that is easily synthesized using recombinant DNA technology. SM30 protein is also stable and can be stored for long periods without losing its biological activity. However, the use of SM30 protein in lab experiments also has some limitations. The exact mechanism of action of SM30 protein is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
For the study of SM30 protein include the identification of its specific mechanism of action, the development of novel therapeutic agents, and the use of SM30 protein as a biomarker for the identification of different marine species.
合成法
The synthesis of SM30 protein can be achieved through various methods, including recombinant DNA technology, protein expression in bacterial or mammalian cells, and chemical synthesis. Recombinant DNA technology is the most commonly used method for the synthesis of SM30 protein. It involves the insertion of the SM30 gene into a plasmid vector, which is then used to transform bacterial cells. The transformed cells are then grown in a culture medium, and the protein is purified from the culture supernatant.
科学的研究の応用
SM30 protein has been extensively studied in various scientific fields, including developmental biology, immunology, and biotechnology. In developmental biology, SM30 protein has been shown to play a crucial role in embryonic development, including cell differentiation, cell proliferation, and morphogenesis. In immunology, SM30 protein has been shown to have immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells. In biotechnology, SM30 protein has been used as a molecular marker for the identification of different marine species.
特性
CAS番号 |
144350-05-0 |
|---|---|
製品名 |
SM30 Protein |
分子式 |
C49H63N20O32P5 |
分子量 |
1599 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1 |
InChIキー |
PIOSCCNVYGDWCA-BFVNWSFKSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1NC(=NC2=O)N)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O |
同義語 |
SM30 protein |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



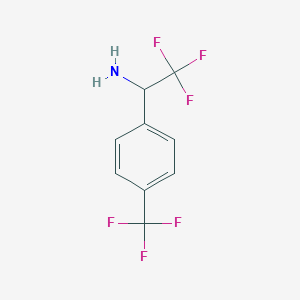
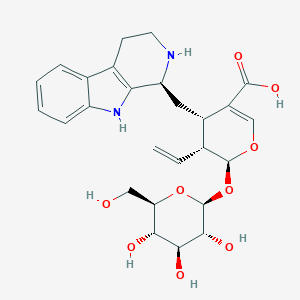
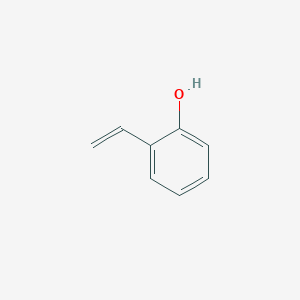
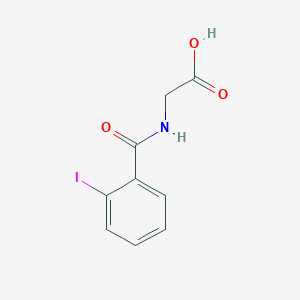
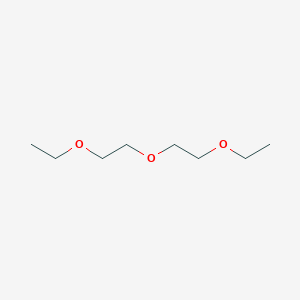
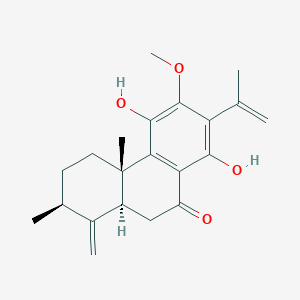
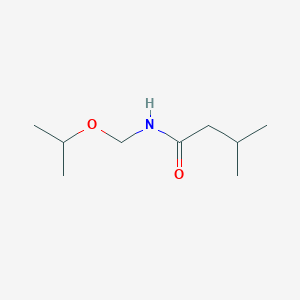
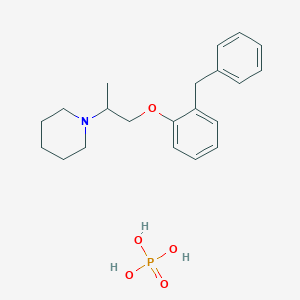
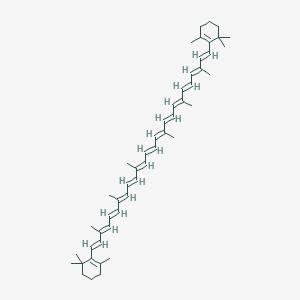
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)
